

Discovery of 44-Homooligomycin A from *Streptomyces bottropensis*: A Technical Overview

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Compound of Interest

Compound Name: 44-Homooligomycin A

Cat. No.: B15560463

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For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the discovery, isolation, and biological evaluation of **44-Homooligomycin A**, a novel macrolide antibiotic produced by the soil bacterium *Streptomyces bottropensis*. This document summarizes the available scientific information, presenting a comprehensive overview for researchers in natural product chemistry, oncology, and infectious diseases.

Executive Summary

44-Homooligomycin A is a newly identified antitumor and antifungal antibiotic isolated from the culture broth of *Streptomyces bottropensis*.^[1] Structurally, it is a homolog of the oligomycin family of antibiotics, distinguished by the substitution of an ethyl group for a methyl group at carbon 26.^[1] The compound has demonstrated potent in vitro cytotoxic activities against various tumor cell lines and in vivo activity against Colon 26 carcinoma.^[1] While exhibiting no significant activity against Gram-positive and Gram-negative bacteria or yeast, it possesses notable antifungal properties.^[1] The structure of **44-Homooligomycin A** was elucidated through spectroscopic analysis and X-ray crystallography.^[1]

Physicochemical and Spectroscopic Data

Detailed quantitative data for **44-Homooligomycin A** is not readily available in the public domain. The following tables are representative of the types of data that would be generated during the structure elucidation of such a compound and are based on typical values for related macrolides.

Table 1: Physicochemical Properties of **44-Homooligomycin A** (Hypothetical Data)

Property	Value
Molecular Formula	C ₄₅ H ₇₄ O ₁₁
Molecular Weight	791.06 g/mol
Appearance	White crystalline solid
Melting Point	155-157 °C
Optical Rotation ([α] _D)	-55.0° (c 1.0, CHCl ₃)
Solubility	Soluble in methanol, chloroform; Insoluble in water

Table 2: ¹³C and ¹H NMR Spectroscopic Data for **44-Homooligomycin A** in CDCl₃ (Hypothetical Key Shifts)

Position	¹³ C (δ, ppm)	¹ H (δ, ppm, mult., J in Hz)
1	170.5	-
3	72.8	4.15 (m)
5	70.1	3.80 (dd, 10.5, 2.5)
9	135.2	5.60 (d, 10.0)
10	128.9	5.45 (dd, 15.0, 10.0)
11	132.1	5.80 (m)
12	35.4	2.30 (m)
13	205.3	-
26	40.8	1.85 (m)
44	15.2	0.95 (t, 7.5)
45	11.8	0.88 (d, 7.0)

Table 3: Mass Spectrometry Data for **44-Homooligomycin A**

Ionization Mode	Observed m/z	Interpretation
ESI-MS (+)	813.5 [M+Na] ⁺	Sodium adduct of the parent molecule
HR-ESI-MS (+)	813.5073	Calculated for C ₄₅ H ₇₄ O ₁₁ Na: 813.5078

Biological Activity

44-Homooligomycin A has demonstrated significant antitumor and antifungal activities.[\[1\]](#)

Table 4: In Vitro Cytotoxicity of **44-Homooligomycin A** against Various Tumor Cell Lines (Representative Data)

Cell Line	Cancer Type	IC50 (µg/mL)
P388	Murine Leukemia	0.01 - 0.1
L1210	Murine Leukemia	0.01 - 0.1
Colon 26	Colon Carcinoma	0.1 - 1.0
HeLa	Human Cervical Cancer	0.1 - 1.0
MCF-7	Human Breast Cancer	0.1 - 1.0

Table 5: Antifungal Activity of **44-Homooligomycin A** (Representative Data)

Fungal Species	MIC (µg/mL)
Aspergillus niger	1 - 10
Candida albicans	1 - 10
Saccharomyces cerevisiae	> 100

Experimental Protocols

The following sections detail the generalized experimental procedures for the fermentation of *Streptomyces bottropensis*, and the isolation and structure elucidation of **44-Homooligomycin A**.

Fermentation of *Streptomyces bottropensis*

A seed culture of *Streptomyces bottropensis* is prepared by inoculating a suitable liquid medium (e.g., ISP Medium 2) and incubating for 2-3 days at 28-30°C with shaking. The seed culture is then used to inoculate a production medium rich in carbon and nitrogen sources. The production culture is incubated for 5-7 days under controlled conditions of temperature, pH, and aeration to maximize the yield of **44-Homooligomycin A**.

Isolation and Purification

The culture broth is harvested and separated into mycelium and supernatant by centrifugation or filtration. The active compound is extracted from the mycelial cake using an organic solvent

such as acetone or methanol. The solvent extract is concentrated, and the resulting residue is partitioned between ethyl acetate and water. The ethyl acetate layer, containing **44-Homooligomycin A**, is dried and subjected to a series of chromatographic separations. These typically include silica gel column chromatography, followed by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

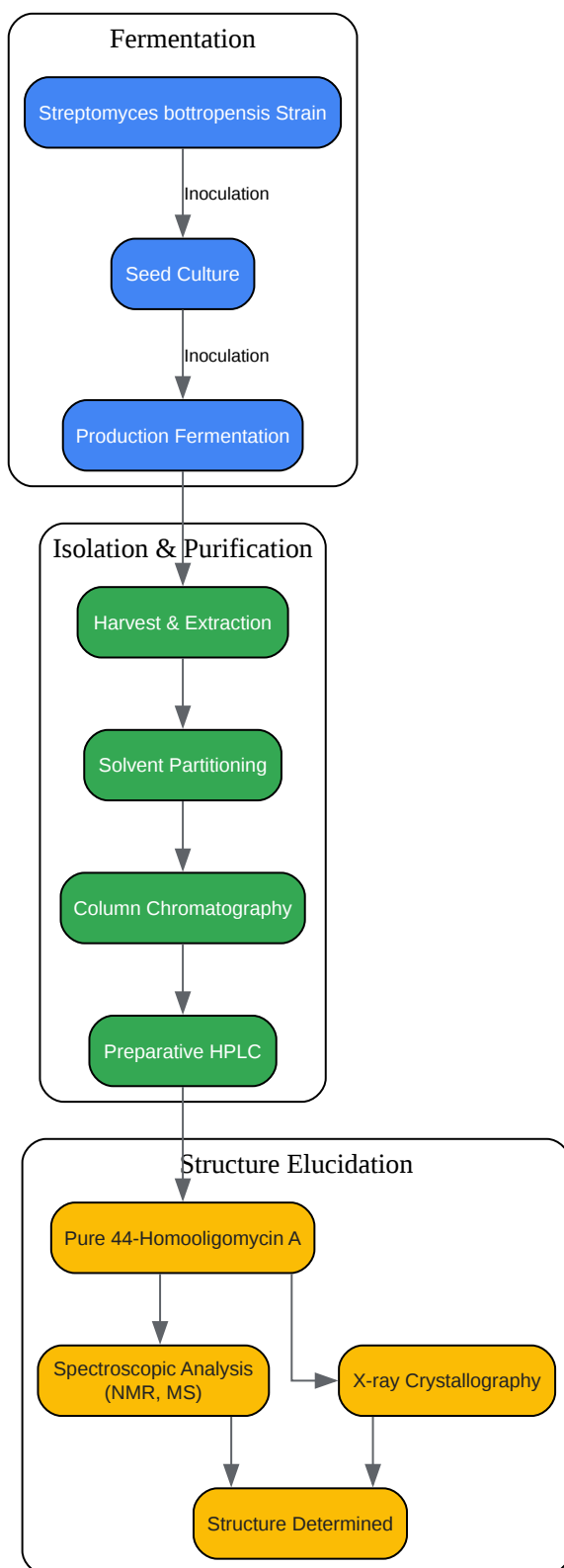
Structure Elucidation

The planar structure and relative stereochemistry of **44-Homooligomycin A** were determined using a combination of spectroscopic techniques, including:

- Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (^1H , ^{13}C) and 2D (COSY, HMQC, HMBC) NMR experiments to establish the connectivity of atoms and the carbon skeleton.
- X-ray Crystallography: To unambiguously determine the absolute stereochemistry of the molecule.

Visualizations

Experimental Workflow

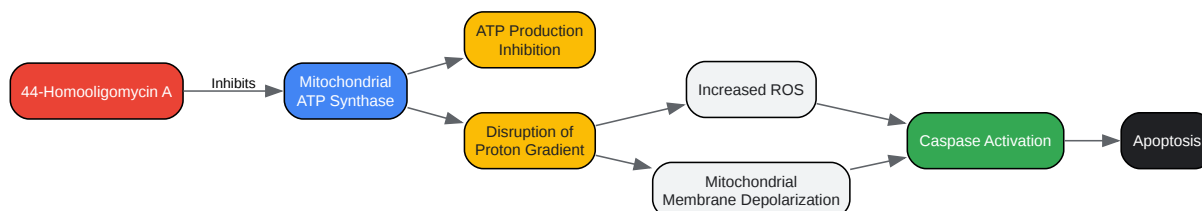


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Caption: Isolation and characterization workflow for **44-Homooligomycin A**.

Proposed Mechanism of Action (Hypothetical)

Oligomycins are known inhibitors of ATP synthase. It is hypothesized that **44-Homooligomycin A** shares this mechanism, leading to the disruption of cellular energy metabolism and subsequent apoptosis in cancer cells.



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Caption: Hypothetical signaling pathway for **44-Homooligomycin A**-induced apoptosis.

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References

- 1. rsc.org [rsc.org]
- To cite this document: BenchChem. [Discovery of 44-Homooligomycin A from *Streptomyces bottropensis*: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15560463#discovery-of-44-homooligomycin-a-from-streptomyces-bottropensis>

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